4-(2-methyl-1H-benzimidazol-1-yl)butanoic acid
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Overview
Description
4-(2-Methyl-1H-benzimidazol-1-yl)butanoic acid is an organic compound with the molecular formula C12H14N2O2. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Mechanism of Action
Target of Action
Benzimidazole derivatives have been reported to exhibit antimicrobial activity against various organisms , suggesting that this compound may interact with microbial proteins or enzymes.
Mode of Action
Benzimidazole derivatives are known to interact with their targets, leading to changes in the target’s function
Biochemical Pathways
Benzimidazole derivatives have been reported to exhibit antimicrobial activity , suggesting that they may interfere with the biochemical pathways essential for the survival and replication of microbes.
Result of Action
Given the reported antimicrobial activity of benzimidazole derivatives , it can be hypothesized that this compound may lead to the death of microbes by interfering with their essential biochemical pathways.
Action Environment
Environmental factors such as pH, temperature, and presence of other molecules can influence the action, efficacy, and stability of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methyl-1H-benzimidazol-1-yl)butanoic acid typically involves the following steps:
Formation of 2-methyl-1H-benzimidazole: This can be achieved by the condensation of o-phenylenediamine with acetic acid under acidic conditions.
Alkylation: The 2-methyl-1H-benzimidazole is then alkylated with 4-chlorobutyric acid in the presence of a base such as potassium carbonate to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methyl-1H-benzimidazol-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of benzimidazole N-oxide derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of nitro or halogenated benzimidazole derivatives.
Scientific Research Applications
4-(2-Methyl-1H-benzimidazol-1-yl)butanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its benzimidazole core which is known for various pharmacological activities.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Bendamustine: A nitrogen mustard derivative with a benzimidazole ring, used as an anticancer agent.
Albendazole: A benzimidazole derivative used as an anthelmintic.
Mebendazole: Another benzimidazole derivative used to treat parasitic worm infections.
Uniqueness
4-(2-Methyl-1H-benzimidazol-1-yl)butanoic acid is unique due to its specific structure, which combines the benzimidazole ring with a butanoic acid side chain. This unique structure may confer specific biological activities and chemical reactivity that differ from other benzimidazole derivatives.
Properties
IUPAC Name |
4-(2-methylbenzimidazol-1-yl)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-9-13-10-5-2-3-6-11(10)14(9)8-4-7-12(15)16/h2-3,5-6H,4,7-8H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBRKNDBYUBKIR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60402622 |
Source
|
Record name | 4-(2-Methyl-1H-benzimidazol-1-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60402622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115444-73-0 |
Source
|
Record name | 4-(2-Methyl-1H-benzimidazol-1-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60402622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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